![molecular formula C15H22OSSi B14879978 [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879978.png)
[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound with the molecular formula C15H22OSSi and a molecular weight of 278.4842 . This compound is characterized by the presence of a trimethylsilyl group attached to a propargylic ether, which is further substituted with a 4-methylsulfanyl-phenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the field of organosilicon chemistry.
Preparation Methods
The synthesis of [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-methylsulfanyl-phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sensitive silyl ether linkage. The product is then purified by column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this transformation include fluoride sources like tetrabutylammonium fluoride (TBAF).
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds
Biology: The compound can be used in the development of silicon-based drugs and bioactive molecules. Silicon-containing compounds often exhibit improved pharmacokinetic properties compared to their carbon analogs.
Medicine: Research is ongoing to explore the potential of silicon-containing compounds in drug delivery systems and as therapeutic agents.
Mechanism of Action
The mechanism of action of [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane is primarily related to its ability to undergo various chemical transformations. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the introduction of other functional groups. This reactivity is exploited in synthetic chemistry to create complex molecules with high precision. Additionally, the presence of the methylsulfanyl group can influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar compounds to [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane include:
(4-Ethynylphenyl)(methyl)sulfane: This compound shares the methylsulfanyl-phenyl moiety but lacks the trimethylsilyl group, making it less versatile in synthetic applications.
Trimethylsilylacetylene: While this compound contains the trimethylsilyl group, it does not have the phenyl or methylsulfanyl substituents, limiting its use in specific synthetic pathways.
The unique combination of the trimethylsilyl group and the methylsulfanyl-phenyl moiety in this compound makes it a valuable intermediate in organic synthesis, offering a balance of reactivity and stability that is not found in its analogs.
Properties
Molecular Formula |
C15H22OSSi |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
trimethyl-[2-methyl-4-(4-methylsulfanylphenyl)but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C15H22OSSi/c1-15(2,16-18(4,5)6)12-11-13-7-9-14(17-3)10-8-13/h7-10H,1-6H3 |
InChI Key |
YCGSZVPVDDMCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)SC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



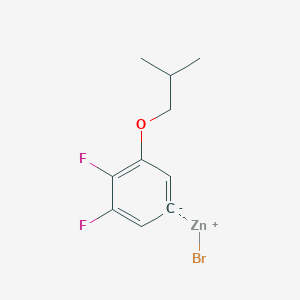
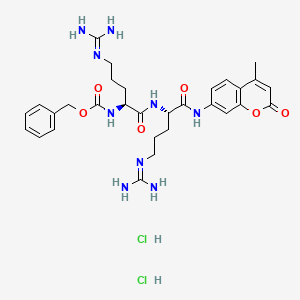
![2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate](/img/structure/B14879920.png)
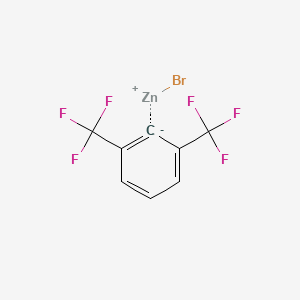

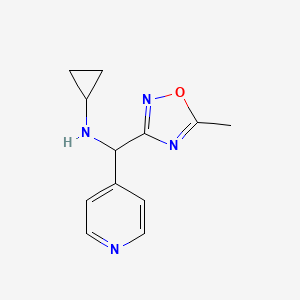
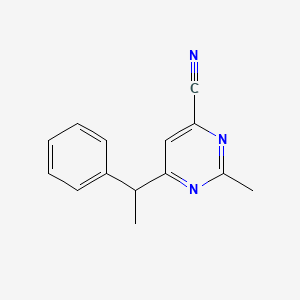
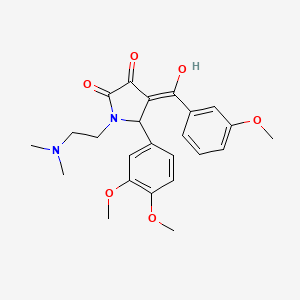
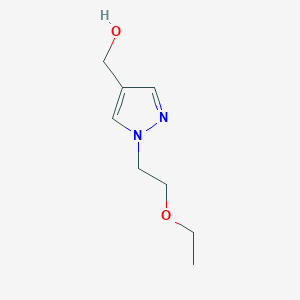
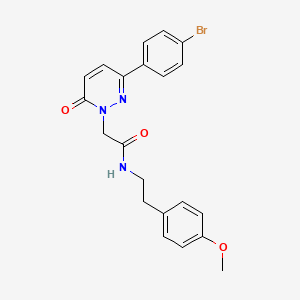
![3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14879965.png)
![N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14879970.png)
![2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol](/img/structure/B14879976.png)
